Cas no 2758004-68-9 (5-Ethyl-2,4-difluoroaniline hydrochloride)

5-Ethyl-2,4-difluoroaniline hydrochloride is a fluorinated aniline derivative commonly used as an intermediate in pharmaceutical and agrochemical synthesis. The presence of ethyl and fluorine substituents enhances its reactivity and selectivity in electrophilic aromatic substitution and coupling reactions. The hydrochloride salt form improves stability and handling, making it suitable for storage and transport. This compound is particularly valuable in the development of active pharmaceutical ingredients (APIs) and specialty chemicals, where precise functionalization is required. Its well-defined structure and high purity ensure consistent performance in synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
5-Ethyl-2,4-difluoroaniline hydrochloride structure
2758004-68-9 structure
Product Name:5-Ethyl-2,4-difluoroaniline hydrochloride
CAS No:2758004-68-9
MF:C8H10ClF2N
MW:193.62150812149
CID:6561698
PubChem ID:165979043
Update Time:2025-05-21

5-Ethyl-2,4-difluoroaniline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • EN300-37340896
    • 5-ethyl-2,4-difluoroaniline hydrochloride
    • Z5628761648
    • 2758004-68-9
    • 5-Ethyl-2,4-difluoroaniline hydrochloride
    • Inchi: 1S/C8H9F2N.ClH/c1-2-5-3-8(11)7(10)4-6(5)9;/h3-4H,2,11H2,1H3;1H
    • InChI Key: WRFAAYLFZBGUBZ-UHFFFAOYSA-N
    • SMILES: Cl.FC1=CC(=C(C=C1CC)N)F

Computed Properties

  • Exact Mass: 193.0469833g/mol
  • Monoisotopic Mass: 193.0469833g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

5-Ethyl-2,4-difluoroaniline hydrochloride Pricemore >>

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Additional information on 5-Ethyl-2,4-difluoroaniline hydrochloride

5-Ethyl-2,4-difluoroaniline Hydrochloride: A Comprehensive Overview

The compound 5-Ethyl-2,4-difluoroaniline Hydrochloride (CAS No. 2758004-68-9) is a significant molecule in the field of organic chemistry, particularly within the realm of aromatic amines. This compound is characterized by its unique structure, which includes an aniline backbone substituted with ethyl and difluoro groups at specific positions. The hydrochloride salt form of this compound is widely recognized for its stability and solubility properties, making it a valuable material in various chemical and pharmaceutical applications.

5-Ethyl-2,4-difluoroaniline Hydrochloride belongs to the class of aromatic amines, which are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the ethyl group at position 5 and the difluoro substituents at positions 2 and 4 imparts distinct electronic and steric properties to the molecule. These properties are crucial in determining its reactivity and compatibility in different chemical reactions.

Recent studies have highlighted the potential of 5-Ethyl-2,4-difluoroaniline Hydrochloride as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel anti-tumor agents. The substitution pattern of this compound allows for selective modification at specific positions, enabling the creation of derivatives with enhanced pharmacological activity. This has made it a focal point in medicinal chemistry research.

The synthesis of 5-Ethyl-2,4-difluoroaniline Hydrochloride typically involves multi-step processes that include nucleophilic aromatic substitution and subsequent acid-base neutralization to form the hydrochloride salt. The reaction conditions are carefully optimized to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the final product, ensuring its quality for downstream applications.

In terms of physical properties, 5-Ethyl-2,4-difluoroaniline Hydrochloride exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility characteristics make it suitable for use in various solution-based reactions. Additionally, the compound demonstrates moderate stability under ambient conditions but requires protection from light and moisture to prevent degradation.

From an environmental perspective, 5-Ethyl-2,4-difluoroaniline Hydrochloride has been evaluated for its biodegradability and ecotoxicity. Studies indicate that it undergoes slow degradation under aerobic conditions but poses minimal risk to aquatic ecosystems when handled responsibly. These findings underscore the importance of adopting sustainable practices during its production and use.

Looking ahead, the demand for 5-Ethyl-2,4-difluoroaniline Hydrochloride is expected to grow due to its expanding applications in drug discovery and material science. Ongoing research aims to explore its potential as a building block for advanced materials such as conductive polymers and sensors. The compound's unique combination of electronic properties and structural flexibility positions it as a key player in these emerging fields.

In conclusion, 5-Ethyl-2,4-difluoroaniline Hydrochloride (CAS No. 2758004-68-9) is a versatile compound with significant implications across multiple disciplines. Its role as an intermediate in pharmaceutical synthesis, coupled with its potential in advanced materials development, highlights its importance in contemporary chemical research. As scientific understanding continues to evolve, this compound is likely to unlock new opportunities for innovation and application.

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